

# Spectral Analysis of 4-Nitrophenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrophenylboronic acid

Cat. No.: B129752

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This technical guide provides a comprehensive overview of the spectral data for **4-nitrophenylboronic acid**, a key reagent in organic synthesis and medicinal chemistry. The document, intended for researchers, scientists, and professionals in drug development, details the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide aims to serve as a definitive reference for the identification, characterization, and quality control of **4-nitrophenylboronic acid**.

## Introduction

**4-Nitrophenylboronic acid** is a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its application extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Accurate and thorough spectral analysis is paramount to ensure the purity and structural integrity of this critical reagent. This whitepaper presents a detailed compilation of its spectral data and the methodologies for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of **4-nitrophenylboronic acid** in solution.

### <sup>1</sup>H NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **4-nitrophenylboronic acid** provides information on the chemical environment of its hydrogen atoms.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.19 - 8.21	Doublet	2H	Ar-H (ortho to $-\text{NO}_2$ )
7.90	Broad	2H	Ar-H (ortho to $-\text{B}(\text{OH})_2$ )

Note: Data obtained in  $\text{d}_4$ -Methanol ( $\text{d}_4$ -MeOH). Chemical shifts are referenced to the residual solvent peak.

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule. Due to the limited availability of experimental spectra in public databases, a predicted  $^{13}\text{C}$  NMR spectrum is provided below. Prediction tools utilize extensive databases and algorithms to estimate chemical shifts with a high degree of accuracy.

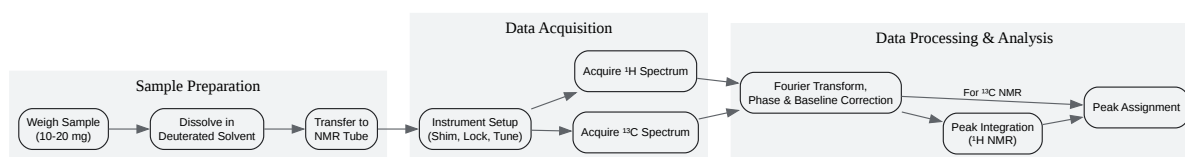
Chemical Shift (ppm)	Assignment
~150.1	C- $\text{NO}_2$
~136.5	C- $\text{B}(\text{OH})_2$
~129.8	Ar-CH (ortho to $-\text{B}(\text{OH})_2$ )
~122.9	Ar-CH (ortho to $-\text{NO}_2$ )

Note: These are predicted chemical shifts and should be used as a reference. Experimental verification is recommended.

## Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **4-nitrophenylboronic acid** is as follows:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-nitrophenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., d<sub>4</sub>-Methanol or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Parameters (<sup>1</sup>H NMR):
  - Spectrometer Frequency: 400 MHz or higher
  - Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
  - Number of Scans: 16-64 (depending on concentration)
  - Relaxation Delay (d1): 1-5 seconds
  - Acquisition Time: 2-4 seconds
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer Frequency: 100 MHz or higher
  - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
  - Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C)
  - Relaxation Delay (d1): 2-5 seconds



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Figure 1. Workflow for NMR spectral acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups present in **4-nitrophenylboronic acid**.

### IR Spectral Data

The IR spectrum is characterized by the following key absorption bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300 - 3600	Broad	O-H stretch (boronic acid)
~1510 - 1530	Strong	Asymmetric N-O stretch (-NO <sub>2</sub> )
~1340 - 1360	Strong	Symmetric N-O stretch (-NO <sub>2</sub> )
~1300 - 1400	Medium	B-O stretch
~1000 - 1100	Medium	B-O-H bend
~850	Strong	C-H out-of-plane bend (para-disubstituted)

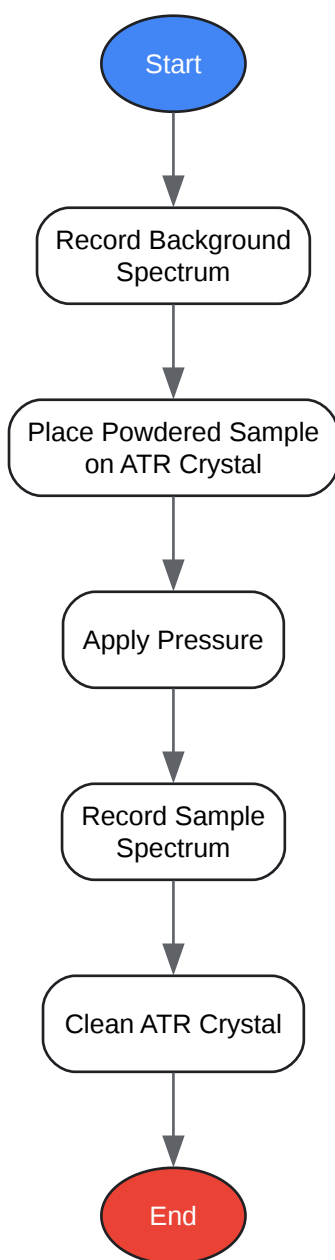
Note: Spectra are typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

### Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly.

- Sample Preparation: No specific sample preparation is required for a powdered sample. Ensure the sample is dry.
- Instrument Parameters:
  - Accessory: Diamond or Germanium ATR crystal
  - Spectral Range: 4000 - 400 cm<sup>-1</sup>

- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16-32
- Procedure:
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place a small amount of the **4-nitrophenylboronic acid** powder onto the crystal, ensuring complete coverage of the sampling area.
  - Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
  - Record the sample spectrum.
  - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.



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Figure 2. Experimental workflow for FTIR-ATR analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

## Mass Spectral Data

The molecular weight of **4-nitrophenylboronic acid** is 166.93 g/mol .<sup>[1][2]</sup> Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.

- **Molecular Ion:** In positive ion mode, the protonated molecule  $[M+H]^+$  would be expected at  $m/z$  168. In negative ion mode, the deprotonated molecule  $[M-H]^-$  would be expected at  $m/z$  166.
- **Fragmentation Pattern:** The fragmentation of nitroaromatic compounds is well-documented.<sup>[3]</sup> Common fragmentation pathways for **4-nitrophenylboronic acid** under ESI-MS/MS would likely involve:
  - Loss of  $H_2O$  from the boronic acid moiety.
  - Loss of  $NO_2$ .
  - Loss of the entire boronic acid group.

## Experimental Protocol for ESI-MS

- **Sample Preparation:** Prepare a dilute solution of **4-nitrophenylboronic acid** (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- **Instrument Parameters:**
  - **Ionization Mode:** Electrospray Ionization (ESI), positive or negative.
  - **Mass Analyzer:** Quadrupole, Time-of-Flight (TOF), or Orbitrap.
  - **Capillary Voltage:** 3-5 kV.
  - **Drying Gas ( $N_2$ ) Flow and Temperature:** Optimized for the specific instrument and solvent system to ensure efficient desolvation.
  - **Mass Range:** Scan a range appropriate to detect the molecular ion and expected fragments (e.g.,  $m/z$  50-300).



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Figure 3. Logical flow of Electro spray Ionization Mass Spectrometry.

## Conclusion

The spectral data and protocols presented in this technical guide provide a robust framework for the analytical characterization of **4-nitrophenylboronic acid**. Adherence to these methodologies will ensure reliable and reproducible results, facilitating the use of this important compound in research and development. The combination of NMR, IR, and MS provides a comprehensive analytical toolkit for structural confirmation and purity assessment.

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